Functional Superiority of Dual TP/DP2 Antagonism: Ramatroban Versus Seratrodast in Allergic Rhinitis Model
Ramatroban demonstrates a clear functional advantage over the selective TP antagonist seratrodast in a murine model of allergic rhinitis. While ramatroban significantly reduced both nasal symptoms and eosinophil infiltration into the nasal mucosa, seratrodast showed no effect on either parameter despite both compounds sharing TP antagonist activity [1]. The differential outcome is attributed to ramatroban's additional antagonism at the DP2 (CRTH2) receptor, which mediates PGD2-induced eosinophil chemotaxis—a pathway that seratrodast does not address [1].
| Evidence Dimension | Eosinophil infiltration into nasal mucosa |
|---|---|
| Target Compound Data | Significantly reduced |
| Comparator Or Baseline | Seratrodast: no effect |
| Quantified Difference | Qualitative categorical difference (significant reduction vs. no effect) |
| Conditions | Ovalbumin-sensitized BALB/c mouse model; daily oral drug administration from day 22; nasal symptoms assessed by sneezing and nasal rubbing frequency; eosinophil count determined in nasal mucosa tissue sections |
Why This Matters
This direct head-to-head evidence demonstrates that TP antagonism alone is insufficient for suppressing eosinophilic inflammation in allergic airways; the dual TP/DP2 pharmacology of ramatroban is mechanistically required for this therapeutic effect.
- [1] Suzuki Y, Inoue T, Yamamoto A, Sugimoto Y. Prophylactic effects of the histamine H1 receptor antagonist epinastine and the dual thromboxane A2 receptor and chemoattractant receptor-homologous molecule expressed on Th2 cells antagonist ramatroban on allergic rhinitis model in mice. Biol Pharm Bull. 2011;34(4):507-510. View Source
